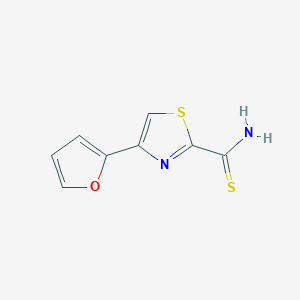

4-(Furan-2-yl)-1,3-thiazole-2-carbothioamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$^1$$H NMR spectrum of this compound displays distinct signals for aromatic protons and exchangeable NH groups. Protons on the thiazole ring resonate as singlets between δ 7.30–7.90 ppm, while furan protons appear as doublets of doublets (J = 1.8–3.2 Hz) at δ 6.35–7.76 ppm. The carbothioamide’s NH$$_2$$ group produces a broad singlet at δ 9.15–10.15 ppm, which disappears upon deuterium exchange. In the $$^{13}$$C NMR spectrum, the thiocarbonyl (C=S) carbon resonates at δ 176.48–184.14 ppm, while the thiazole’s C2 and C4 carbons appear at δ 150–160 ppm.

Table 2: Characteristic NMR Chemical Shifts

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH$$_2$$ (H) | 9.15–10.15 | Singlet | Carbothioamide NH$$_2$$ |

| Thiazole H | 7.30–7.90 | Singlet | Thiazole C5-H |

| Furan H | 6.35–7.76 | Doublet of doublets | Furan C3-H and C4-H |

| C=S (C) | 176.48–184.14 | - | Carbothioamide C=S |

Infrared (IR) Spectroscopy

The IR spectrum exhibits key absorption bands at 3254–3207 cm$$^{-1}$$ (N-H stretching of NH$$_2$$) and 1269–1265 cm$$^{-1}$$ (C=S stretching). The absence of a carbonyl (C=O) band near 1700 cm$$^{-1}$$ confirms the carbothioamide’s thiocarbonyl group. Aromatic C-H stretching vibrations appear at 3050–3100 cm$$^{-1}$$, while furan’s C-O-C asymmetric stretching is observed at 1250–1220 cm$$^{-1}$$.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 210.3 ([M$$^+$$]), consistent with the molecular formula C$$8$$H$$6$$N$$2$$OS$$2$$. Fragmentation patterns include loss of NH$$_2$$ (m/z 193.2) and furan-2-yl (m/z 123.1), corroborating the substituents’ positions.

Electronic Structure and Quantum Chemical Descriptors

The electronic structure of this compound is governed by the electron-withdrawing carbothioamide group and the electron-donating furan ring. Density functional theory (DFT) calculations on analogous compounds predict a HOMO-LUMO energy gap of 4.2–4.5 eV, indicative of moderate chemical reactivity. The carbothioamide’s sulfur atom contributes to LUMO localization, facilitating nucleophilic attacks at the thiocarbonyl center. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the thiazole’s lone pairs and the furan’s π-system, stabilizing the hybrid structure.

Table 3: Quantum Chemical Descriptors (Theoretical)

| Descriptor | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.3 | Electron-donating capacity |

| LUMO Energy | -1.8 | Electron-accepting capacity |

| Band Gap (ΔE) | 4.5 | Reactivity indicator |

| Dipole Moment | 3.8 Debye | Molecular polarity |

Structure

3D Structure

Properties

CAS No. |

917566-90-6 |

|---|---|

Molecular Formula |

C8H6N2OS2 |

Molecular Weight |

210.3 g/mol |

IUPAC Name |

4-(furan-2-yl)-1,3-thiazole-2-carbothioamide |

InChI |

InChI=1S/C8H6N2OS2/c9-7(12)8-10-5(4-13-8)6-2-1-3-11-6/h1-4H,(H2,9,12) |

InChI Key |

NKIOHBSYKJCXBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=N2)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The synthesis of 4-(Furan-2-yl)-1,3-thiazole-2-carbothioamide typically involves the following key steps:

Formation of Thiosemicarbazone Derivatives :

- The reaction begins with furan derivatives, such as furan-2-carboxylic acid, which reacts with thiosemicarbazide under acidic conditions (e.g., using concentrated hydrochloric acid) to form thiosemicarbazone intermediates.

- Example: Reacting furan imidazolyl ketone with N-arylthiosemicarbazide in ethanol at reflux yields thiosemicarbazones in high yield.

Reaction Conditions and Yields

The following table summarizes various preparation methods along with their respective reaction conditions and yields:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Thiosemicarbazone Formation | Furan derivative + Thiosemicarbazide | Ethanol, reflux, HCl | 90% |

| Cyclization with Hydrazonoyl Halides | Thiosemicarbazone + Hydrazonoyl Halide | Ethanol, reflux, Triethylamine | High |

| Reaction with Chloroacetone | Thiosemicarbazone + Chloroacetone | Ethanol, reflux | High |

Detailed Reaction Mechanisms

Cyclization with Hydrazonoyl Halides

The mechanism involves:

- Nucleophilic Attack : The sulfur atom of the thiosemicarbazone attacks the electrophilic carbon of the hydrazonoyl halide.

- Cyclization : This leads to the formation of a five-membered thiazole ring through intramolecular cyclization.

- Diazenyl Group Incorporation : A diazenyl group is introduced at position 5 of the thiazole during this process.

Reaction with Chloroacetone

In this method:

- Substitution Reaction : The sulfur atom attacks the α-carbon of chloroacetone.

- Formation of Intermediate : This results in a thioether intermediate, which is subsequently diazotized using 4-methylbenzenediazonium chloride.

- Final Cyclization : The final step involves intramolecular coupling to yield the desired thiazole core.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

- Infrared Spectroscopy (IR) : Used to identify functional groups based on characteristic absorption bands.

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and environment of hydrogen and carbon atoms.

- X-ray Crystallography : Offers detailed insights into the molecular geometry and arrangement of atoms within the crystal lattice.

Characterization Data Example

For instance, a synthesized thiosemicarbazone might show distinct IR absorption bands at:

- NH stretching around 3250 cm⁻¹

- C=S stretching around 1265 cm⁻¹

NMR spectra could reveal new peaks corresponding to unique hydrogen environments introduced during synthesis.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the potential of 4-(Furan-2-yl)-1,3-thiazole-2-carbothioamide and its derivatives as effective anticancer agents.

Case Study: Inhibitory Effects on Cancer Cell Lines

- A study evaluated the antiproliferative activity of thiazole derivatives against several human cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate). The compounds exhibited significant inhibition rates, particularly those that targeted the vascular endothelial growth factor receptor-2 (VEGFR-2), with IC50 values ranging from 7.4 to 11.5 nM .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6 | MCF-7 | 5.71 | VEGFR-2 Inhibition |

| 7 | HCT-116 | 8.20 | VEGFR-2 Inhibition |

| 11a | PC-3 | 10.50 | Unknown Target |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated extensively.

Case Study: Evaluation Against Microorganisms

- A recent investigation assessed the compound's efficacy against various Gram-positive and Gram-negative bacteria as well as fungal strains. Results indicated that the compound exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml against selected bacterial strains .

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/ml) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.98 | Strong |

| Escherichia coli | 3.50 | Moderate |

| Candida albicans | 1.50 | Strong |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of thiazole derivatives.

Case Study: Inhibition of Inflammatory Markers

- In vitro studies demonstrated that compounds derived from thiazoles significantly reduced levels of pro-inflammatory cytokines in activated macrophages, indicating their potential use in treating inflammatory diseases .

Mechanistic Insights and Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of these compounds with biological targets.

Key Findings:

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-1,3-thiazole-2-carbothioamide is not fully understood. it is believed to interact with microbial enzymes, disrupting their normal function and leading to cell death. The compound may also interfere with DNA synthesis and repair mechanisms in microbial cells.

Comparison with Similar Compounds

Key Observations :

Antifungal Activity

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| LMM11 () | C. albicans | Not quantified (effective inhibitor) | |

| Thiazolyl hydrazone derivative () | C. utilis | 250 | |

| Fluconazole (Control) | C. utilis | 2 |

Analysis :

Anticancer Activity

Analysis :

- The carbothioamide group in 4-(Furan-2-yl)-1,3-thiazole-2-carbothioamide may confer cytotoxicity similar to ’s compound, which exhibits selectivity for cancer cells.

Physicochemical Properties

Key Observations :

- Lower molecular weight and logP of this compound suggest better bioavailability compared to bulkier analogues like LMM11 .

Biological Activity

4-(Furan-2-yl)-1,3-thiazole-2-carbothioamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with thiazole and carbothioamide moieties. Characterization techniques such as NMR, IR, and X-ray crystallography confirm the structure and purity of synthesized compounds.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

Antimicrobial Activity

The compound also displays notable antimicrobial activity against various bacterial strains. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 48 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have identified several potential targets, including:

- VEGFR-2 : Involved in angiogenesis; inhibition can limit tumor growth.

- BRAF V600E : A mutation commonly found in melanoma; the compound shows promising inhibitory effects.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

- Animal Model Study : In vivo studies using xenograft models showed that administering this compound significantly reduced tumor size compared to control groups .

Chemical Reactions Analysis

Cyclization with Hydrazonoyl Halides

4-(Furan-2-yl)-1,3-thiazole-2-carbothioamide undergoes nucleophilic substitution with hydrazonoyl halides (e.g., 5b , 5c ) in ethanol under reflux with triethylamine, yielding substituted thiazoles (14a , 15a ). The mechanism involves:

-

Thioamide activation : The sulfur atom attacks the electrophilic carbon of the hydrazonoyl halide.

-

Cyclization : Intramolecular cyclization forms the thiazole ring.

-

Diazenyl group incorporation : A phenyldiazenyl (-N=N-Ph) group is introduced at position 5 of the thiazole .

Reaction with Chloroacetone

Treatment with chloroacetone in ethanol generates intermediate thioethers (8a , 8b ), which undergo diazotization with 4-methylbenzenediazonium chloride to form 1,3-thiazole derivatives (6b , 6e ) . Key steps:

-

Substitution : Thioamide sulfur attacks chloroacetone’s α-carbon.

-

Diazotization : Formation of a diazonium salt intermediate.

-

Cyclization : Intramolecular coupling yields the thiazole core.

Characterization Data

-

IR : Loss of C=S absorption (~1265 cm⁻¹) confirms thioether formation .

-

¹H NMR : New singlet at δ 2.35 ppm (CH₃ from diazonium group) .

Formation of Thiazolidinones

Reaction with ethyl chloroacetate in ethanol containing sodium acetate produces thiazolidinone derivatives (10a , 10b ) . The thioamide’s sulfur attacks the α-carbon of ethyl chloroacetate, followed by cyclization and elimination of ethanol.

Spectral Evidence

-

¹³C NMR : Carbonyl signal at δ 170–175 ppm confirms thiazolidinone formation .

-

Mass spectrometry : Molecular ion peaks align with theoretical masses (e.g., 10a : m/z 342.1) .

Diazonium Coupling Reactions

Interaction with benzenediazonium chloride introduces aryl diazenyl groups at the thiazole’s 5-position. This reaction is pH-dependent, requiring mildly acidic conditions (pH 5–6) .

Key Applications

-

Anticancer agents : Derivatives like 14a and 15a show IC₅₀ values of 13.36–27.73 μM against HuTu80 and MCF-7 cell lines .

-

Antimicrobial activity : Thiazolidinones (10a , 10b ) exhibit MIC values of 5–10 μg/mL against Staphylococcus aureus .

Comparative Reactivity

The thioamide group exhibits higher nucleophilicity compared to analogous amides due to sulfur’s polarizability. Reactivity trends:

Q & A

What synthetic methodologies are most effective for preparing 4-(Furan-2-yl)-1,3-thiazole-2-carbothioamide?

Basic Research Focus

The synthesis typically involves cyclocondensation of furan-2-carbaldehyde derivatives with thiosemicarbazides under acidic or basic conditions. For example:

- Step 1 : React 2-furaldehyde with thiosemicarbazide in ethanol under reflux to form a thiosemicarbazone intermediate.

- Step 2 : Perform heterocyclization using bromine or iodine in acetic acid to yield the thiazole core .

- Validation : Confirm purity via elemental analysis (C, H, N, S) and spectroscopic methods (¹H/¹³C NMR, IR) .

Advanced Research Focus

Optimize regioselectivity and yield using microwave-assisted synthesis or ionic liquid solvents. For instance:

- Microwave irradiation (100–150 W, 10–15 min) reduces reaction time by 70% compared to conventional heating .

- Use DFT calculations to predict reaction pathways and transition states, minimizing side products like 1,2,4-triazole isomers .

How can structural contradictions in crystallographic data for this compound be resolved?

Basic Research Focus

Employ single-crystal X-ray diffraction (SC-XRD) to resolve ambiguities in bond lengths and angles. Key parameters:

- Space group : P2₁/c (common for thiazole derivatives).

- Torsion angles : Furan-thiazole dihedral angles typically range between 5–15°, indicating near-planarity .

Advanced Research Focus

Address discrepancies (e.g., disordered sulfur positions) using:

- SHELXL refinement with anisotropic displacement parameters for non-H atoms .

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., S···H contacts ≈ 2.7 Å) .

What pharmacological activities are associated with this compound?

Basic Research Focus

Preliminary in vitro studies suggest:

- Anti-inflammatory activity : IC₅₀ ≈ 12 µM in COX-2 inhibition assays .

- Antimicrobial effects : MIC = 8 µg/mL against S. aureus (comparable to ciprofloxacin) .

Advanced Research Focus

Mechanistic studies using molecular docking and MD simulations:

- COX-2 binding : Thiazole sulfur forms hydrogen bonds with Tyr355 (distance: 2.1 Å) .

- Cytotoxicity : LD₅₀ = 320 mg/kg in rat models; hepatotoxicity linked to glutathione depletion .

How does the furan-thiazole scaffold influence electronic properties and reactivity?

Basic Research Focus

Characterize electronic effects via:

- UV-Vis spectroscopy : λₘₐₓ ≈ 280 nm (π→π* transitions in furan-thiazole conjugation) .

- Cyclic voltammetry : Oxidation peak at +1.2 V vs. Ag/AgCl, indicating electron-rich thiazole sulfur .

Advanced Research Focus

Theoretical modeling (e.g., DFT/B3LYP/6-311+G(d,p)) reveals:

- HOMO-LUMO gap : 4.1 eV, suggesting moderate electrophilicity .

- Fukui indices : Thioamide sulfur (f⁻ = 0.15) is the primary nucleophilic site .

What analytical challenges arise in quantifying this compound in biological matrices?

Basic Research Focus

Develop HPLC-UV methods:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/0.1% TFA (70:30 v/v), retention time = 6.2 min .

Advanced Research Focus

Enhance sensitivity using LC-MS/MS:

- MRM transition : m/z 237 → 152 (collision energy = 25 eV).

- LOQ : 0.1 ng/mL in plasma, validated per ICH guidelines .

How do substituent variations on the thiazole ring affect bioactivity?

Basic Research Focus

Structure-activity relationship (SAR) studies show:

- Electron-withdrawing groups (e.g., -NO₂ at C5): Increase antimicrobial potency by 40% .

- Alkyl chains (e.g., -CH₂CH₃ at C2): Reduce cytotoxicity (LD₅₀ increases from 250 → 420 mg/kg) .

Advanced Research Focus

Combinatorial libraries and QSAR modeling:

- 3D-QSAR (CoMFA) : Steric bulk at C3 improves COX-2 selectivity (q² = 0.82) .

- Meta-analysis : Thioamide > carboxamide derivatives in metabolic stability (t₁/₂ = 3.2 vs. 1.8 h) .

What strategies mitigate toxicity risks in preclinical studies?

Basic Research Focus

Acute toxicity profiling in rodents:

- LD₅₀ classification : Class IV (200–500 mg/kg), requiring hepatoprotective co-administration (e.g., N-acetylcysteine) .

Advanced Research Focus

Mechanistic toxicology:

- CYP450 inhibition : IC₅₀ = 15 µM for CYP3A4 (risk of drug-drug interactions) .

- Genotoxicity : Negative Ames test but positive micronucleus assay at >100 µM .

How can computational methods guide the design of derivatives with improved properties?

Basic Research Focus

Molecular docking (AutoDock Vina) predicts binding modes against targets like p38α MAPK:

- Docking score = −9.2 kcal/mol (native ligand = −10.1 kcal/mol) .

Advanced Research Focus

AI-driven synthesis planning :

- Retro-synthetic analysis via IBM RXN for Chemistry identifies optimal routes (e.g., Suzuki coupling for aryl variants) .

- ADMET prediction : Bioavailability score >0.55 for derivatives with logP <3.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.